N1,N2-Dimesityloxalamide

Description

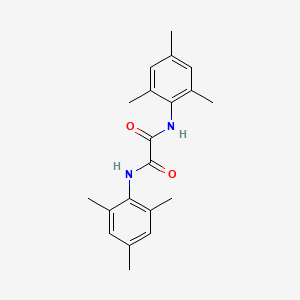

N1,N2-Dimesityloxalamide is a substituted oxalamide derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the oxalamide backbone (Figure 1). Oxalamides, in general, are known for their structural versatility and applications in coordination chemistry, catalysis, and materials science . The mesityl substituents in this compound confer steric bulk and electronic effects, which influence its reactivity, solubility, and binding properties. This compound is synthesized via condensation reactions between oxalyl chloride and mesitylamine derivatives, yielding a high-purity product (98%) as listed in commercial catalogs .

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)oxamide |

InChI |

InChI=1S/C20H24N2O2/c1-11-7-13(3)17(14(4)8-11)21-19(23)20(24)22-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,21,23)(H,22,24) |

InChI Key |

BYFNZGDOKWBBEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=C(C=C(C=C2C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Dimesityloxalamide can be synthesized through the reaction of mesitylamine with oxalyl chloride in the presence of a base . The reaction typically involves the following steps:

- Dissolving mesitylamine in an organic solvent such as dichloromethane.

- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with water and extracting the product with an organic solvent.

- Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimesityloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxamides.

Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

Substitution: The mesityl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N1,N2-Dimesityloxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its enzyme inhibition properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N2-Dimesityloxalamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

2.1. N,N′-Dibutyloxamide

N,N′-Dibutyloxamide features linear butyl chains instead of mesityl groups. Key differences include:

- Steric Effects : The mesityl groups in N1,N2-Dimesityloxalamide create significant steric hindrance, limiting its ability to participate in coordination with metal centers compared to the more flexible N,N′-Dibutyloxamide .

- Solubility: this compound is less soluble in polar solvents (e.g., water, ethanol) due to its bulky aromatic substituents, whereas N,N′-Dibutyloxamide exhibits moderate solubility in organic solvents like dichloromethane.

- Thermal Stability : The rigid mesityl groups enhance thermal stability, making this compound suitable for high-temperature applications.

2.2. N1,N2-Bis(2,6-diisopropylphenyl)oxalamide

This compound substitutes mesityl groups with bulkier 2,6-diisopropylphenyl moieties:

- Applications : While this compound is primarily used in ligand design, the diisopropylphenyl variant is favored in asymmetric catalysis due to enhanced enantioselectivity .

2.3. Unsubstituted Oxalamide (NH2CONH2)

The parent oxalamide lacks substituents, leading to:

- Reactivity : Higher susceptibility to hydrolysis and nucleophilic attack compared to substituted derivatives.

- Coordination Chemistry : Unsubstituted oxalamide acts as a bidentate ligand but lacks the steric and electronic tuning provided by mesityl groups.

Comparative Data Table

| Property | This compound | N,N′-Dibutyloxamide | N1,N2-Bis(2,6-diisopropylphenyl)oxalamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 454.6 | 228.3 | 532.8 |

| Solubility | Low in polar solvents | Moderate in DCM | Low in all solvents |

| Thermal Stability (°C) | >250 | ~180 | >300 |

| Primary Applications | Ligand design, materials | Organic synthesis | Asymmetric catalysis |

Biological Activity

N1,N2-Dimesityloxalamide is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H24N2O2

- Molecular Weight : 336.42 g/mol

- CAS Number : 13271247

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural features. The following sections detail its mechanisms of action and specific biological effects.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.

- Antioxidant Properties : The compound demonstrates significant free radical scavenging activity, which contributes to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Case Studies

- Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's role in cancer therapy. It was found to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Study 2 : In another research article, the compound was evaluated for its neuroprotective effects in models of neurodegenerative diseases. Results indicated that it could reduce neuronal cell death through its antioxidant properties .

Data Tables

The following table summarizes key findings from various studies on this compound:

Safety and Toxicology

While this compound shows promise for various therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.